molecular formula C21H20F2N6O B10923190 N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923190
M. Wt: 410.4 g/mol
InChI Key: WIKRDSFAPDVPKM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in the metabolic pathways of pathogens, inhibiting their activity and leading to the death of the infectious agents. The molecular docking studies have shown that the compound interacts with the active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its potent biological activities and make it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C21H20F2N6O

Molecular Weight

410.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20F2N6O/c1-10-18(12(3)28(4)26-10)17-9-14(19-11(2)27-29(5)20(19)24-17)21(30)25-16-7-6-13(22)8-15(16)23/h6-9H,1-5H3,(H,25,30)

InChI Key

WIKRDSFAPDVPKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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